2-(BENZYLSULFANYL)ETHANIMIDAMIDE
Description
2-(Benzylsulfanyl)ethanimidamide is a sulfur-containing amidine derivative characterized by a benzylsulfanyl group (-S-CH₂-C₆H₅) attached to an ethanimidamide backbone.
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-benzylsulfanylethanimidamide |
InChI |
InChI=1S/C9H12N2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11) |
InChI Key |
DWTUMWQHYUTPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)ETHANIMIDAMIDE typically involves the reaction of benzylthiol with acetamidine. One common method involves the use of acetamidine hydrochloride as a starting material, which reacts with benzylthiol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzylthioacetamidine derivatives.
Scientific Research Applications
2-(BENZYLSULFANYL)ETHANIMIDAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to form stable complexes with metal ions can be exploited in various catalytic processes.
Comparison with Similar Compounds
Molecular Geometry and Substituent Effects
The benzylsulfanyl moiety is a common feature in several compounds described in the evidence. For example:
- Benzyl 2-(benzylsulfanyl)benzoate () exhibits dihedral angles of 5.86° (between the central aromatic ring and O-benzyl group) and 72.02° (between the central ring and S-benzyl group). These angles suggest steric and electronic interactions between substituents, which may influence conformational flexibility.
- 2-(Benzylsulfanyl)-7H-purin-6-one () features a benzylsulfanyl group attached to a purine ring.
Table 1: Structural Parameters of Benzylsulfanyl Derivatives
Crystallographic Insights
Reactivity and Tautomerism
- The hydrazone form of 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones was confirmed in both ground and excited states (). For amidines like this compound, tautomerism between imine and amine forms could influence acidity/basicity and binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
